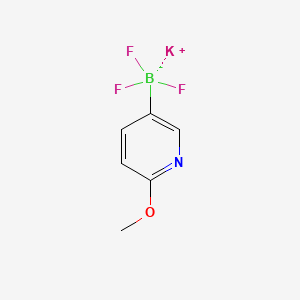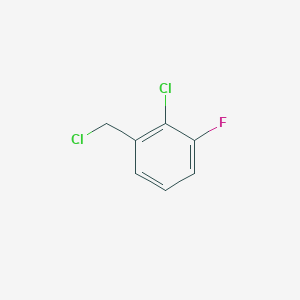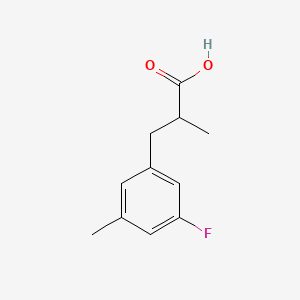
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid, also known as FMPA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a simple yet versatile compound that can be used in a variety of laboratory experiments. FMPA has been extensively studied in the past few decades and has been used to further our understanding of biochemical and physiological processes.
Scientific Research Applications
Organic Synthesis Intermediary
Catabolism Study of DNA Base Thymine
This compound has been instrumental in understanding the catabolism of the DNA base thymine. It helps determine the overall anti addition of hydrogen to the pyrimidine at specific sites, contributing to the understanding of DNA structure and function (D. Gani et al., 1985).
Meta-C–H Arylation and Methylation
The chemical has been applied in the meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives. This process uses a U-shaped template and is significant in cross-coupling chemistry (L. Wan et al., 2013).
Radiopharmaceutical Research
It plays a role in the synthesis of non-natural amino acids for radiolabeling and biological evaluation in imaging brain tumors. This research contributes to the development of PET radioligands for cancer diagnosis (Weiping Yu et al., 2010).
Anti-Inflammatory Activity
Studies have been conducted on β-hydroxy-β-arylpropanoic acids, which are structurally similar to this compound, revealing significant anti-inflammatory activity. These studies contribute to the development of new non-steroidal anti-inflammatory drugs (S. Dilber et al., 2008).
Chiral Separations in Pharmaceutical Analysis
This compound has been used in chiral supercritical fluid chromatography for the resolution of racemic mixtures, which is crucial in the production and analysis of pharmaceuticals (Dauh-Rurng Wu et al., 2016).
properties
IUPAC Name |
3-(3-fluoro-5-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-3-9(6-10(12)4-7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQZQSLBZWVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)
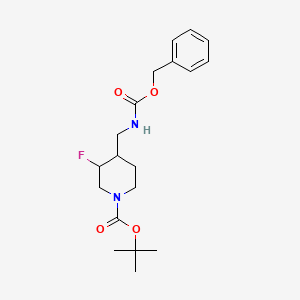
![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
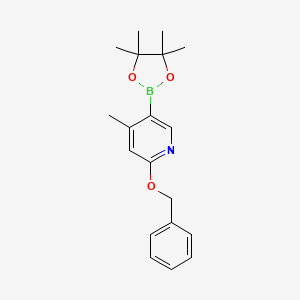
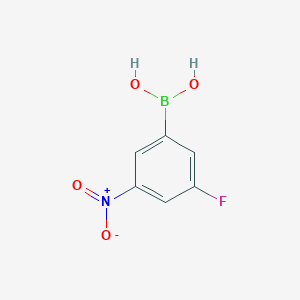


![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)


![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)
